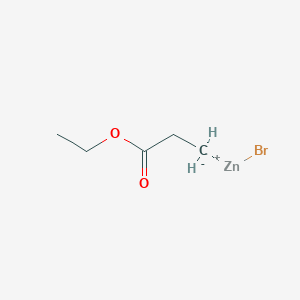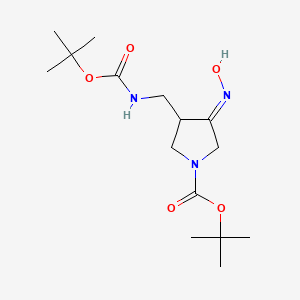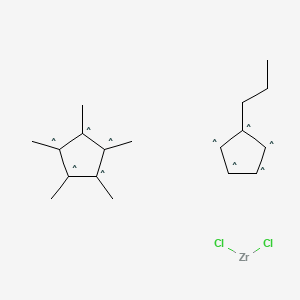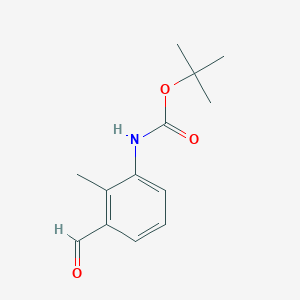
Bromuro de 3-etoxi-3-oxopropilzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-3-oxopropylzinc bromide is a useful research compound. Its molecular formula is C5H9BrO2Zn and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-3-oxopropylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-3-oxopropylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de ésteres γ-ceto a partir de cloruros de arilo
El bromuro de 3-etoxi-3-oxopropilzinc se utiliza como reactivo en la síntesis de ésteres γ-ceto a partir de cloruros de arilo {svg_1}. El grupo propanoato de etilo del compuesto se inserta en el sustrato, lo que facilita la formación de ésteres γ-ceto {svg_2}.
Síntesis de Sulfonas
Este compuesto también juega un papel crucial en la síntesis de sulfonas a partir de 1,4-diazabiciclo[2.2.2]octano bis(dióxido de azufre) (DABSO) y haluros de alquilo {svg_3}. La reacción implica el uso de this compound como reactivo {svg_4}.
Acoplamientos Cruzados de Negishi
En los acoplamientos cruzados de Negishi, el this compound se utiliza con fosfatos de arilo vinílico para sintetizar alquenos 1,1-disustituidos {svg_5}. Esta reacción es un paso clave en la formación de compuestos orgánicos complejos {svg_6}.
Inserción del Grupo Propanoato de Etilo
El this compound se utiliza para insertar un grupo propanoato de etilo en el sustrato {svg_7}. Este proceso es fundamental en la síntesis de varios compuestos orgánicos {svg_8}.
Mecanismo De Acción
Target of Action
3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .
Mode of Action
The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- The synthesis of γ-keto esters from aryl chlorides .
- The synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .
- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.
Result of Action
The molecular and cellular effects of 3-Ethoxy-3-oxopropylzinc bromide’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.
Action Environment
The action of 3-Ethoxy-3-oxopropylzinc bromide can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethoxy-3-oxopropylzinc bromide can be achieved through the reaction of ethylmagnesium bromide with ethyl acetoacetate followed by transmetalation with zinc bromide.", "Starting Materials": [ "Ethylmagnesium bromide", "Ethyl acetoacetate", "Zinc bromide" ], "Reaction": [ "Step 1: Preparation of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in diethyl ether solvent.", "Step 2: Addition of ethyl acetoacetate to the ethylmagnesium bromide solution and stirring for several hours to allow for the reaction to occur.", "Step 3: Transmetalation of the resulting magnesium acetoacetate with zinc bromide to form 3-Ethoxy-3-oxopropylzinc bromide." ] } | |
Número CAS |
193065-68-8 |
Fórmula molecular |
C5H9BrO2Zn |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethyl propanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
APPDFGHVJHZDKS-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
SMILES canónico |
CCOC(=O)C[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)



